molecular formula C9H12N2O2 B14092892 [(3,4-Dimethoxyphenyl)methylidene]hydrazine CAS No. 52693-86-4

[(3,4-Dimethoxyphenyl)methylidene]hydrazine

Cat. No.: B14092892
CAS No.: 52693-86-4
M. Wt: 180.20 g/mol
InChI Key: AFNYVMSJGMYENT-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)methylidene]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 3,4-dimethoxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dimethoxyphenyl)methylidene]hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction proceeds as follows:

3,4-Dimethoxybenzaldehyde+Hydrazine HydrateThis compound\text{3,4-Dimethoxybenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 3,4-Dimethoxybenzaldehyde+Hydrazine Hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethoxyphenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

[(3,4-Dimethoxyphenyl)methylidene]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,4-Dimethoxyphenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,4-Dimethoxyphenyl)methylidene]hydrazine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

52693-86-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methylidenehydrazine

InChI

InChI=1S/C9H12N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-6H,10H2,1-2H3

InChI Key

AFNYVMSJGMYENT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NN)OC

Origin of Product

United States

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